N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide is classified as an organic compound and a carboxamide derivative. Its molecular formula is with a molecular weight of approximately 182.26 g/mol . The compound is noted for its structural features that include a piperidine ring and a cyclobutane moiety, which are significant in pharmacological contexts.
The synthesis of N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide can be achieved through several synthetic pathways. A common method involves the reaction of cyclobutanecarboxylic acid with piperidine derivatives under specific conditions:
This method allows for the selective formation of the desired stereoisomer due to the chiral nature of the piperidine component .
The molecular structure of N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide features:
The stereochemistry at the piperidine nitrogen is significant as it influences the compound's interaction with biological targets. The three-dimensional conformation can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography to confirm the spatial arrangement .
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action for N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide is not fully elucidated but is believed to involve modulation of neurotransmitter systems due to its structural similarity to known pharmacological agents. Potential mechanisms include:
Further studies are required to clarify its exact mechanism and therapeutic targets .
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical applications .
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide has potential applications in various fields:
The ongoing research into this compound suggests it could play a significant role in drug discovery and development efforts aimed at addressing unmet medical needs .
The piperidine ring serves as a versatile bioisostere for endogenous neurotransmitters, particularly dopamine and serotonin. Its protonatable nitrogen (pKa ~10.5) facilitates ionic binding to conserved aspartate residues in aminergic G-protein-coupled receptors (GPCRs). The (3S)-chiral center in N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide enables stereoselective engagement with targets like dopamine D2-like receptors (D2R, D3R) and serotonin 5-HT2A receptors – pivotal in schizophrenia, depression, and Parkinson's disease therapeutics [5].
Chirality influences pharmacokinetic behavior: (S)-enantiomers often exhibit superior BBB penetration compared to racemates or (R)-counterparts due to differential interactions with efflux transporters. X-ray crystallographic studies of similar piperidine derivatives reveal that the (S)-configuration optimally positions the carboxamide carbonyl for hydrogen bonding with serine residues (e.g., Ser193 in D3R), while the cyclobutane occupies a hydrophobic subpocket [4] [9]. This stereospecificity translates to enhanced binding affinity and functional selectivity, as evidenced by >10-fold differences in Ki values between enantiomers of related compounds [5].
Table 1: Key Identifiers and Physicochemical Properties of N-[(3S)-Piperidin-3-yl]cyclobutanecarboxamide
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide | PubChem CID 53256900 |
CAS Number | 2877653-91-1* | ChemSpace CSSB00012347215 |
Molecular Formula | C₁₀H₁₈N₂O | PubChem CID 53256900 |
Molecular Weight | 182.26 g/mol | PubChem CID 53256900 |
Hydrogen Bond Donors | 2 | ChemSpace CSSB00012347215 |
Hydrogen Bond Acceptors | 2 | ChemSpace CSSB00012347215 |
Rotatable Bond Count | 2 | ChemSpace CSSB00012347215 |
Topological Polar Surface Area | 41 Ų | ChemSpace CSSB00012347215 |
LogP (Predicted) | 0.52 | ChemSpace CSSB00012347215 |
* Note: Stereospecific CAS varies by enantiomer; 2877653-91-1 refers to the 1-(3-fluoropropyl) derivative analog [10]
Cyclobutane's high ring strain (∼110 kJ/mol) and reduced symmetry versus cyclohexane enforce distinctive torsional angles on appended functional groups. In N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide, the cyclobutanecarboxamide moiety restricts rotation around the C(O)-N bond, locking the amide in a near-planar conformation. This minimizes entropic penalties upon target binding and enhances ligand efficiency (ΔG/bond ≤ -1.5 kcal/mol). Compared to linear alkyl carboxamides, cyclobutane analogs exhibit 3-5 fold improved binding affinity for σ receptors and monoamine transporters in preclinical models, attributable to pre-organization of bioactive conformers [4] [7].
Computational analyses (molecular dynamics/quantum mechanics) reveal cyclobutane’s orbital characteristics: Increased p-character in C-C bonds creates a "puckered" electronic surface complementary to concave binding pockets in enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). The cyclobutane ring’s Fsp³ = 0.9 (vs. 0.25 for aromatic cores) enhances aqueous solubility (predicted LogP = 0.52) while retaining sufficient lipophilicity for CNS penetration – a critical balance for neurotherapeutics [4] [5].
The piperidine-cyclobutane hybrid exemplifies polypharmacological design for complex CNS disorders. By concurrently engaging complementary targets, such hybrids address disease heterogeneity and network dysregulation. N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide’s structural features suggest potential activity across:
Table 2: Therapeutic Implications of Multi-Target Engagement by Piperidine-Cyclobutane Hybrids
Target Class | Therapeutic Effect | Structural Determinants in Hybrid |
---|---|---|
D2-like Dopamine Receptors | Antipsychotic (schizophrenia) | Protonated piperidine N+, (S)-chirality |
5-HT2A Serotonin Receptors | Antidepressant (mood disorders) | Carboxamide H-bonding, hydrophobic cyclobutane |
Acetylcholinesterase (AChE) | Procognitive (Alzheimer's) | Amide carbonyl interaction with catalytic site |
MAO-B | Neuroprotection (Parkinson's) | Optimal LogP (~1-2) for active site access |
H3 Histamine Receptors | Wakefulness/attention (narcolepsy) | Conformational restriction of amine moiety |
Hybridization follows merged pharmacophore principles: The piperidine nitrogen and carboxamide carbonyl constitute a unified pharmacophoric element satisfying hydrogen-bonding requirements across protein classes. This avoids the pharmacokinetic liabilities of conjugated (linked) pharmacophores while maintaining molecular weight <300 Da – crucial for CNS bioavailability. As noted in polypharmacology reviews, such "highly merged" hybrids show superior BBB penetration (Pe > 10×10⁻⁶ cm/s in PAMPA assays) versus larger, flexible analogs [5] [9].
Concluding Remarks
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide embodies contemporary CNS drug design paradigms: stereochemical precision, conformational restriction, and deliberate polypharmacology. Its chiral piperidine addresses target selectivity, while the strained cyclobutane enforces bioactive topology and improves solubility. Future directions include in vitro profiling against the target panels in Table 2 and structural optimization via ring fusion strategies to further enhance blood-brain barrier transit.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: